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Introduction
O-Demethyl Lenvatinib, also known as M2, is a primary metabolite of Lenvatinib, a multi-kinase

inhibitor approved for the treatment of several types of cancer. This technical guide provides a

comprehensive overview of the available preclinical data on O-Demethyl Lenvatinib
hydrochloride. It is important to note that preclinical studies have predominantly focused on

the parent drug, Lenvatinib, with specific data on its metabolites being limited. In clinical

studies, unchanged Lenvatinib is the major circulating compound and is considered the primary

contributor to the observed pharmacological activity.[1] This document synthesizes the existing

information on the formation, metabolic fate, and known biological activities of O-Demethyl

Lenvatinib.

Metabolism and Formation of O-Demethyl
Lenvatinib
In vitro studies using human liver microsomes have identified O-Demethyl Lenvatinib (M2) as a

major metabolite of Lenvatinib.[1] The demethylation process is a key step in the metabolic

cascade of the parent compound.
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Metabolic Pathway of Lenvatinib to O-Demethyl
Lenvatinib
The formation of O-Demethyl Lenvatinib is a critical step in the biotransformation of Lenvatinib.

The following diagram illustrates this metabolic conversion.
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Caption: Metabolic conversion of Lenvatinib to O-Demethyl Lenvatinib.

Recent research published in 2024 has identified that in rats, cytochrome P450 enzymes

CYP2A1 and 2C12 are the most effective in the formation of O-Demethyl Lenvatinib.[2] In

humans, CYP3A4 is understood to be a key enzyme in the metabolism of Lenvatinib.

Further metabolism of O-Demethyl Lenvatinib is mediated by aldehyde oxidase. In fact, O-

Demethyl Lenvatinib (M2) has been shown to be a more favorable substrate for aldehyde

oxidase than the parent compound, Lenvatinib.[3] This subsequent metabolic step is an

important characteristic of this metabolite.
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Caption: Aldehyde oxidase-mediated metabolism of O-Demethyl Lenvatinib.

Pharmacological Activity
While Lenvatinib is responsible for the majority of the pharmacological effects observed in

patients, preclinical data suggests that its metabolites, including O-Demethyl Lenvatinib, may

possess some biological activity.

In Vitro Angiogenesis Inhibition
A study has reported that the Lenvatinib metabolites M1, M2 (O-Demethyl Lenvatinib), and M3

exhibited inhibitory activity against the proliferation of Human Umbilical Vein Endothelial Cells

(HUVECs) in vitro. This finding suggests that O-Demethyl Lenvatinib may contribute, albeit to a

lesser extent than the parent compound, to the overall anti-angiogenic effect of Lenvatinib

treatment.

Due to the limited availability of specific quantitative data for the kinase inhibition profile of O-
Demethyl Lenvatinib hydrochloride, a detailed table of IC50 values cannot be provided at

this time.

Preclinical Safety and Toxicology
Specific toxicological studies dedicated solely to O-Demethyl Lenvatinib hydrochloride are

not readily available in the public domain. The preclinical safety assessment of Lenvatinib

included an evaluation of its metabolites. According to a summary from the U.S. Food and Drug

Administration (FDA), adequate exposure to the M2 metabolite was observed in animal studies

to account for any potential metabolite-mediated toxicity, and therefore, further specific

evaluation was not deemed necessary at the time of Lenvatinib's approval.[1]

Summary of Available Preclinical Data
The following table summarizes the key preclinical information currently available for O-

Demethyl Lenvatinib.
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Parameter Finding Source

Metabolic Formation

Major metabolite of Lenvatinib

in human liver microsomes in

vitro.

[1]

Metabolizing Enzymes
Formed by CYP2A1 and 2C12

in rats.
[2]

Further Metabolism
Favorable substrate for

aldehyde oxidase.
[3]

Circulating Levels
Not a major circulating

metabolite in humans.
[1]

Pharmacological Activity
Inhibited proliferation of

HUVECs in vitro.

Toxicology

Exposure in animal studies

was considered sufficient to

cover potential toxicity.

[1]

Experimental Protocols
Detailed experimental protocols for the preclinical studies specifically investigating O-Demethyl
Lenvatinib hydrochloride are not extensively published. However, based on the nature of the

available data, the following general methodologies would have been employed.

In Vitro Metabolism Studies
Objective: To identify the metabolites of Lenvatinib and the enzymes responsible for their

formation.

Methodology:

Incubation of Lenvatinib with human and animal liver microsomes in the presence of

NADPH.

Analysis of the incubation mixture using liquid chromatography-mass spectrometry (LC-

MS) to identify and quantify the metabolites formed.
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Use of specific chemical inhibitors or recombinant human cytochrome P450 enzymes to

identify the specific CYPs involved in the metabolism.

Aldehyde Oxidase Substrate Assay
Objective: To determine if Lenvatinib and its metabolites are substrates for aldehyde oxidase.

Methodology:

Incubation of the test compound (Lenvatinib or O-Demethyl Lenvatinib) with liver cytosol

or a purified aldehyde oxidase enzyme preparation.

Monitoring the depletion of the substrate and/or the formation of the oxidized product over

time using LC-MS.

HUVEC Proliferation Assay
Objective: To assess the anti-angiogenic potential of Lenvatinib metabolites.

Methodology:

Seeding Human Umbilical Vein Endothelial Cells (HUVECs) in multi-well plates.

Treating the cells with various concentrations of O-Demethyl Lenvatinib.

After a defined incubation period, assessing cell proliferation using a standard method

such as the MTT assay or by direct cell counting.

The workflow for a typical in vitro metabolism and activity screening is depicted below.
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In Vitro Preclinical Evaluation Workflow
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Caption: General workflow for in vitro preclinical evaluation.
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Conclusion
O-Demethyl Lenvatinib hydrochloride is a significant metabolite of Lenvatinib, primarily

formed through cytochrome P450-mediated demethylation and further metabolized by

aldehyde oxidase. While it is not a major circulating entity in humans, preclinical evidence

suggests it possesses some anti-angiogenic activity. The available data on its specific

preclinical pharmacology and toxicology are limited, with the parent compound, Lenvatinib,

being the focus of extensive investigation and the primary driver of clinical efficacy and safety.

Further research dedicated to the independent characterization of O-Demethyl Lenvatinib could

provide a more complete understanding of its contribution to the overall pharmacological profile

of Lenvatinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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